![molecular formula C13H20N2O3 B13561007 Tert-butyl (R)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate](/img/structure/B13561007.png)
Tert-butyl (R)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate
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Overview
Description
Tert-butyl ®-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate is a chemical compound that features a tert-butyl group attached to a phenyl ring, which is further substituted with an amino and a hydroxyethyl group. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of a base like cesium carbonate in a solvent such as 1,4-dioxane . Another method involves the use of di-tert-butyl dicarbonate as a precursor, which reacts with the amino group to form the desired carbamate .
Industrial Production Methods
Industrial production of tert-butyl ®-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of flow microreactor systems has also been explored for more efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ®-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
Tert-butyl (R)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate, also known as (R)-AHPC-Boc, is a chemical compound with applications in various scientific research fields.
Synthesis of Lacosamide Intermediate
Tert-butyl carbamate derivatives are used as synthetic intermediates for lacosamide, an anticonvulsant drug . Specifically, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl]-t-butyl carbamate, a type of t-butyl carbamate derivative, can be used in synthetic schemes for lacosamide .
Synthesis of Chiral Organoselenanes and Organotelluranes
Tert-butyl 2-(1-hydroxyethyl)phenylcarbamate is a key intermediate in the synthesis of chiral organoselenanes and organotelluranes .
Protective Activity in Astrocytes
Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, a related compound, possesses a moderate protective effect in astrocytes against amyloid-beta 1-42 (Aβ 1-42) . This protective effect is attributed to a reduction in tumor necrosis factor-alpha (TNF-α) and free radicals observed in cell cultures . The same study showed that this compound did not significantly inhibit amyloidogenesis in an in vivo model after scopolamine administration .
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification reaction has been studied, with excellent enantioselectivity (E > 200) achieved using Candida antarctica lipase B (CAL-B) . The resulting (R)- and (S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate can be easily transformed into the corresponding (R)- and (S)-1-(2-aminophenyl)ethanols .
Usage in Macrocycle Synthesis
Mechanism of Action
The mechanism of action of tert-butyl ®-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate involves the formation of a stable carbamate group that protects the amino group from unwanted reactions. The tert-butyl group can be cleaved under acidic conditions, releasing the free amine. This process is often used in peptide synthesis to ensure selective reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Used in similar applications as a protecting group.
Di-tert-butyl dicarbonate: Another protecting group for amino acids.
Phenyl carbamate: Similar structure but lacks the tert-butyl group.
Uniqueness
Tert-butyl ®-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate is unique due to its specific substitution pattern, which provides both steric hindrance and stability, making it an excellent protecting group in organic synthesis .
Biological Activity
Tert-butyl (R)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, an amino group, and a carbamate functional group. Its molecular formula is C13H19N2O3, with a molecular weight of approximately 237.29 g/mol. The specific stereochemistry of the compound contributes to its biological activity.
Enzymatic Kinetic Resolution
One notable study investigated the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification. The process demonstrated high enantioselectivity, yielding optically pure enantiomers with an enantiomeric ratio (E) exceeding 200. The lipase Candida antarctica B (CAL-B) was particularly effective, achieving significant conversion rates and high enantiomeric excess (ee) values after 24 hours .
Neuroprotective Effects
Research has indicated that related compounds can exhibit neuroprotective properties. For instance, a derivative known as M4 demonstrated the ability to inhibit β-secretase and acetylcholinesterase, which are critical in the context of Alzheimer's disease. M4 was shown to reduce amyloid beta peptide (Aβ1-42)-induced toxicity in astrocytes, suggesting potential applications in neurodegenerative diseases .
The biological activity of this compound may be attributed to its interaction with specific enzymes or receptors involved in various biochemical pathways. The presence of the amino and hydroxy groups likely facilitates binding to target sites, influencing enzyme activity and cellular responses.
Case Studies and Research Findings
- Kinetic Resolution Study : In a study focusing on kinetic resolution using CAL-B, the compound exhibited excellent selectivity and conversion rates, highlighting its potential for producing enantiomerically pure compounds for pharmaceutical applications .
- Neuroprotective Study : In vitro studies on M4 revealed that it could protect astrocytes from Aβ1-42-induced cell death by reducing pro-inflammatory cytokines like TNF-α, although it did not significantly alter IL-6 levels . This suggests that modifications of the original compound could lead to enhanced neuroprotective effects.
Comparison with Related Compounds
Compound Name | Molecular Formula | Similarity | Unique Features |
---|---|---|---|
Tert-butyl (2-hydroxy-1-phenylethyl)carbamate | C13H19N2O3 | 0.92 | Lacks the amino group |
Tert-butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate | C13H18ClN2O3 | 0.84 | Contains a chlorine substituent |
Tert-butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate | C13H18BrN2O3 | 0.94 | Contains a bromine substituent |
The unique combination of functional groups in this compound may confer distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C13H20N2O3 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl N-[4-[(1R)-1-amino-2-hydroxyethyl]phenyl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(14)8-16/h4-7,11,16H,8,14H2,1-3H3,(H,15,17)/t11-/m0/s1 |
InChI Key |
LPRVGJUEFIVJKK-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)[C@H](CO)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CO)N |
Origin of Product |
United States |
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